molecular formula C19H10ClF4N5O3S2 B3181772 PF-05186462 CAS No. 1235406-03-7

PF-05186462

Cat. No.: B3181772
CAS No.: 1235406-03-7
M. Wt: 531.9 g/mol
InChI Key: ZAGGUCLXSCVDCK-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl- features a highly substituted benzenesulfonamide scaffold with distinct functional groups:

  • Halogen substituents: 5-chloro and 2-fluoro positions enhance electronegativity and metabolic stability.
  • Phenoxy linker: A 4-substituted phenoxy group bridges the benzene ring to a pyridazine moiety.
  • Heterocyclic systems: The 4-pyridazinyl and 1,3,4-thiadiazol-2-yl groups contribute to π-π stacking and hydrogen bonding interactions, critical for target binding .
  • Trifluoromethyl group: Introduces lipophilicity, improving membrane permeability .

Properties

IUPAC Name

5-chloro-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF4N5O3S2/c20-13-6-17(34(30,31)29-18-28-27-9-33-18)14(21)7-16(13)32-15-2-1-11(19(22,23)24)5-12(15)10-3-4-25-26-8-10/h1-9H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGUCLXSCVDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NN=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF4N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, particularly in pharmaceutical applications. The compound of interest, Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl- , has garnered attention due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by:

  • A benzenesulfonamide core.
  • Chlorine and fluorine substituents at specific positions.
  • A pyridazinyl moiety linked to a trifluoromethyl phenoxy group.
  • A thiadiazolyl group that may influence its biological interactions.

Biological Activity Overview

Research indicates that benzenesulfonamides exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Some compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : They may act as inhibitors for specific enzymes involved in disease pathways.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have shown that it affects the proliferation of cancer cells through several mechanisms:

Case Studies

  • NCI-60 Cell Line Panel Evaluation :
    • The compound was tested against the NCI's 60 human cancer cell lines.
    • Results indicated a broad spectrum of activity with GI50 values ranging from 2.02 to 7.82 μM.
    • Notably, it exhibited selectivity toward leukemia cell lines CCRF-CEM, indicating potential for targeted therapies .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents at the benzenesulfonamide core influenced cytotoxicity and selectivity.
    • Compounds with higher lipophilicity (CLogP) and calculated molar refractivity showed increased anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated in various studies:

  • It was found to inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent.
  • The presence of the thiadiazolyl group is thought to enhance its interaction with microbial targets .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function in bacteria.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerBroad-spectrum activity; GI50: 2.02–7.82 μM
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionSpecific enzyme targets identified

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula:

C19H10ClF4N5O3S2C_{19}H_{10}ClF_{4}N_{5}O_{3}S_{2}

The structure consists of a benzenesulfonamide moiety with multiple functional groups that enhance its pharmacological profile. The presence of chlorofluoromethyl groups contributes to its lipophilicity and potential for bioactivity.

Therapeutic Applications

1. Anticancer Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy as an antibacterial agent has been attributed to its ability to disrupt bacterial cell wall synthesis . This property positions it as a potential treatment option for infections resistant to conventional antibiotics.

3. Anti-inflammatory Effects
Studies have also explored the anti-inflammatory effects of benzenesulfonamide derivatives. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell growth in MCF-7 and PC-3 cells; induction of apoptosis observed
Antimicrobial Efficacy StudyAssess antibacterial properties against Staphylococcus aureusEffective at low concentrations; potential for development as a topical antibacterial agent
Anti-inflammatory ResearchInvestigate effects on TNF-alpha productionReduction in TNF-alpha levels in LPS-stimulated macrophages; suggests potential for treating chronic inflammatory conditions

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

Activity Trends and Structure-Activity Relationships (SAR)

  • Thiadiazole vs. Oxadiazole : Replacement of oxadiazole with thiadiazole (as in the target compound) increases lipophilicity and bioactivity. For example, thiadiazole-containing derivatives exhibit 2–3× higher cytotoxicity in MCF-7 and HCT116 cells compared to oxadiazole analogues .
  • Halogen Effects : Chloro and fluoro substituents at positions 5 and 2, respectively, correlate with enhanced enzymatic inhibition (e.g., VEGFR-2) by stabilizing ligand-receptor interactions .
  • Phenoxy Linkers: Phenoxy groups with pyridazine substituents (as in the target compound) may improve binding to kinase ATP pockets, similar to dasatinib-like inhibitors .

Pharmacological Performance

Table 2: Comparative Anticancer Activity
Compound Cell Line (IC₅₀) Mechanism Reference
Target Compound Not reported (predicted) Kinase inhibition (VEGFR-2)
Compound 10 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide) VEGFR-2 inhibition (superior to dasatinib) Kinase inhibition
Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide) HCT116: 35 µg/mL Cytotoxic (DNA damage)
(E)-4-chloro-5-(5-(2-arylethenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide MCF-7: <10 µM Apoptosis induction
  • Key Finding : Thiadiazole derivatives generally outperform oxadiazole analogues in anticancer assays, likely due to improved bioavailability and target affinity .

Q & A

Basic: What are the key synthetic routes for synthesizing this benzenesulfonamide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Coupling of heterocyclic moieties : The pyridazine and thiadiazole rings are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, NaH in THF is used to deprotonate intermediates, enabling ether bond formation between phenoxy and pyridazinyl groups .
  • Sulfonamide formation : Reacting a sulfonyl chloride intermediate with the thiadiazol-2-amine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Trifluoromethyl incorporation : The trifluoromethyl group is often introduced early via electrophilic substitution or by using pre-functionalized building blocks .
    Critical Step : Purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and symmetry. For example, equivalence of tosyl groups in related sulfonamides was validated via NMR .
  • HPLC-MS : Validates molecular weight and purity. High-resolution MS distinguishes isotopic patterns of fluorine/chlorine .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
  • Pharmacokinetics : Assess metabolic stability via liver microsome incubation and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.